molecular formula C8H8ClNO2 B8812515 N-hydroxy-4-methoxybenzenecarboximidoyl chloride

N-hydroxy-4-methoxybenzenecarboximidoyl chloride

Cat. No.: B8812515
M. Wt: 185.61 g/mol
InChI Key: RWYJLUIRTJBSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-4-methoxybenzenecarboximidoyl chloride is an organic compound that belongs to the class of benzimidoyl chlorides It is characterized by the presence of a hydroxy group and a methoxy group attached to the benzene ring, along with a chloride group attached to the imidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-methoxybenzenecarboximidoyl chloride typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride. The reaction conditions generally include:

    Step 1: Reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or pyridine.

    Step 2: Treatment of the resulting oxime with thionyl chloride under reflux conditions to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-methoxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidoyl chloride can be reduced to form amines or other reduced derivatives.

    Substitution: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium methoxide, or primary amines.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzylamine or other reduced derivatives.

    Substitution: Formation of various substituted benzimidoyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-hydroxy-4-methoxybenzenecarboximidoyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hydroxy-4-methoxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, while the chloride group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxybenzimidoyl chloride
  • 4-methoxybenzimidoyl chloride
  • N-hydroxy-4-chlorobenzimidoyl chloride

Uniqueness

N-hydroxy-4-methoxybenzenecarboximidoyl chloride is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in medicinal chemistry.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

N-hydroxy-4-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H8ClNO2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3

InChI Key

RWYJLUIRTJBSDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

By the method of Example I-B, 43.6 g of methoxybenzaldoxime in 510 ml of ether was treated with 21.0 g of nitrosyl chloride. After removal of the ether, the product oil was triturated with benzene-hexane and crystallized from benzene-hexane. The filtrate from the crystallization was concentrated to about one-third of its original volume and placed in the refrigerator. The solid which formed and the first crop of crystals were combined and recrystallized from hexane-ether to give 13.2 g of 4-methoxybenzohydroximoyl chloride, m.p. 87.5°-89.5°. The ir spectrum was consistent with the assigned structure.
Quantity
43.6 g
Type
reactant
Reaction Step One
Name
nitrosyl chloride
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
510 mL
Type
reactant
Reaction Step Three

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